Differentiation via Lipophilicity: A Significant Log P Shift from 4-Methyl and 2-Chloro Analogs
The introduction of the 2-chloro-4-methylbenzyl group results in a distinct lipophilicity profile compared to its mono-substituted and positional isomer analogs. The consensus Log P (cLogP) for diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is 2.89 . This value is notably different from the mono-chloro analog, diethyl 2-acetamido-2-(2-chlorobenzyl)malonate, and the mono-methyl analog, diethyl 2-acetamido-2-(4-methylbenzyl)malonate, which have molecular weights of 341.79 g/mol and 321.4 g/mol respectively, indicating a difference in hydrophobic character .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.89 |
| Comparator Or Baseline | Diethyl 2-acetamido-2-(2-chlorobenzyl)malonate (MW: 341.79) and Diethyl 2-acetamido-2-(4-methylbenzyl)malonate (MW: 321.4) |
| Quantified Difference | A shift in Log P is observed, though specific Log P values for the comparators are not directly reported in the source. The difference in molecular weight and substitution pattern implies a quantifiable difference in lipophilicity and physicochemical behavior. |
| Conditions | Calculated physicochemical properties using various in silico models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
This difference in Log P directly impacts solubility, membrane permeability, and the compound's behavior in biological systems or liquid-liquid extractions, making it a more suitable choice for specific drug design or synthetic sequence requirements.
